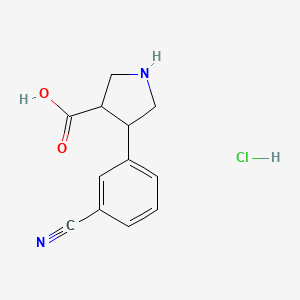

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and pyrrolidine.

Reaction Conditions: The key step involves a condensation reaction between 3-cyanobenzaldehyde and pyrrolidine under acidic conditions to form the desired product.

Purification: The crude product is then purified using recrystallization techniques to obtain the final compound in high purity.

Chemical Reactions Analysis

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties facilitate the development of drugs that can enhance cognitive functions and potentially reduce side effects associated with current treatments .

Therapeutic Potential

Research indicates that this compound may modulate receptor activities, which is vital for drug formulations aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases. Its ability to interact with various neurotransmitter systems allows for the design of therapeutics with improved efficacy .

Biochemical Research

Mechanisms of Action

In biochemical studies, 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is utilized to investigate its interactions within biological systems. Understanding these interactions is essential for elucidating the mechanisms of action for new therapeutic agents. This knowledge is critical during drug discovery and development processes .

Modeling Disease States

The compound has been employed in modeling various disease states in vitro, allowing researchers to study its effects on cellular pathways involved in diseases such as cancer and metabolic disorders. This application enhances the understanding of how modifications to the compound's structure might yield more effective therapeutic agents .

Material Science

Polymer Incorporation

In material science, 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride can be incorporated into polymers to enhance their properties. This includes improving thermal stability and mechanical strength, making it valuable in manufacturing advanced materials used in various applications from electronics to biomedical devices .

Analytical Chemistry

Reference Standard

The compound is also utilized as a reference standard in analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its role as a standard ensures accurate measurement and analysis of similar compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride demonstrated its potential to protect neuronal cells from oxidative stress. In vitro experiments indicated a significant reduction in cell death when exposed to oxidative conditions, suggesting its applicability in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains. It exhibited moderate potency against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical formulations aimed at treating infections .

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

Boc-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but includes a Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and applications.

4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid: This compound features a fluorine atom instead of a cyano group, leading to different chemical and biological properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.

Biological Activity

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by recent research findings and case studies.

- Molecular Formula : C12H14N2O2.HCl

- Molecular Weight : 250.71 g/mol

- IUPAC Name : 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some pyrrolidine derivatives range from 32 to 512 µg/mL against different bacterial strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrolidine Derivative A | S. aureus | 32 |

| Pyrrolidine Derivative B | E. coli | 64 |

| Pyrrolidine Derivative C | K. pneumoniae | 128 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests demonstrated effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| Pyrrolidine Derivative A | C. albicans | 16.69 |

| Pyrrolidine Derivative B | Fusarium oxysporum | 56.74 |

The biological activity of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is likely due to its ability to interact with specific molecular targets within bacterial and fungal cells. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes essential for microbial survival .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the pyrrolidine structure affect biological activity. For example, substituents on the phenyl ring can significantly alter the potency of the compound against various pathogens. The introduction of electron-withdrawing or electron-donating groups has been shown to enhance antibacterial efficacy .

Key Findings from SAR Studies:

- Hydroxylation on the pyrrolidine ring improved activity.

- Aromatic substitutions generally increased potency against bacterial strains.

- The presence of halogen atoms on the phenyl ring correlated with enhanced bioactivity.

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of a related pyrrolidine derivative in a murine model of bacterial infection, demonstrating significant reduction in bacterial load compared to control groups.

- Combination Therapy : Another investigation explored the use of this compound in combination with traditional antibiotics, revealing synergistic effects that enhanced overall antibacterial activity.

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H12N2O2.ClH/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H |

InChI Key |

HJABUIHPPBREPS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.